molecular formula C18H22N2O5 B14766794 Phthalimidinoglutarimide-C3-O-PEG1-OH

Phthalimidinoglutarimide-C3-O-PEG1-OH

Cat. No.: B14766794
M. Wt: 346.4 g/mol
InChI Key: GEXIQFQSIMFMMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phthalimidinoglutarimide-C3-O-PEG1-OH is a synthetic compound that combines the structural motifs of phthalimide and glutarimide with a polyethylene glycol (PEG) linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phthalimidinoglutarimide-C3-O-PEG1-OH typically involves the condensation of phthalic anhydride with a primary amine to form the phthalimide core The PEG linker is then attached via an esterification or amidation reaction, depending on the specific functional groups present on the PEG chain .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize readily available starting materials and catalysts to ensure cost-effectiveness and scalability. The reactions are typically carried out under controlled temperature and pressure conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Phthalimidinoglutarimide-C3-O-PEG1-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Phthalimidinoglutarimide-C3-O-PEG1-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phthalimidinoglutarimide-C3-O-PEG1-OH involves its interaction with specific molecular targets. The phthalimide and glutarimide moieties can bind to proteins or enzymes, modulating their activity. The PEG linker enhances the solubility and bioavailability of the compound, allowing it to effectively reach its targets .

Comparison with Similar Compounds

Phthalimidinoglutarimide-C3-O-PEG1-OH can be compared to other compounds with similar structures, such as:

The uniqueness of this compound lies in its specific combination of structural motifs and the versatility of its PEG linker, which can be tailored for various applications.

Properties

Molecular Formula

C18H22N2O5

Molecular Weight

346.4 g/mol

IUPAC Name

3-[7-[3-(2-hydroxyethoxy)propyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C18H22N2O5/c21-8-10-25-9-2-4-12-3-1-5-13-14(12)11-20(18(13)24)15-6-7-16(22)19-17(15)23/h1,3,5,15,21H,2,4,6-11H2,(H,19,22,23)

InChI Key

GEXIQFQSIMFMMO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCOCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.